molecular formula C7H6Cl2N2O B1518961 1-(3-Amino-2,6-dichloropyridin-4-yl)ethanone CAS No. 912772-91-9

1-(3-Amino-2,6-dichloropyridin-4-yl)ethanone

Cat. No.: B1518961
CAS No.: 912772-91-9
M. Wt: 205.04 g/mol
InChI Key: VASUBHNCBPDOPI-UHFFFAOYSA-N
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Description

1-(3-Amino-2,6-dichloropyridin-4-yl)ethanone is a useful research compound. Its molecular formula is C7H6Cl2N2O and its molecular weight is 205.04 g/mol. The purity is usually 95%.
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Biological Activity

1-(3-Amino-2,6-dichloropyridin-4-yl)ethanone is a compound of interest due to its potential biological activities, particularly its role as an enzyme inhibitor and its interaction with various molecular targets. This article provides a comprehensive overview of the biological activity of this compound, supported by data tables and relevant research findings.

Chemical Structure and Properties

This compound features an amino group at the 3-position of a pyridine ring substituted with two chlorine atoms at the 2 and 6 positions. This unique substitution pattern contributes to its distinct chemical reactivity and biological activity.

The compound primarily functions as an enzyme inhibitor . It interacts with specific molecular targets by binding to their active sites, which inhibits their enzymatic activity. Additionally, it may modulate signal transduction pathways by interacting with cell surface receptors.

MechanismDescription
Enzyme InhibitionBinds to active sites of enzymes, blocking their activity
Receptor InteractionModulates signal transduction pathways through cell surface receptors

Biological Activities

Research has shown that this compound exhibits various biological activities:

  • Antitumor Activity : Studies indicate that compounds related to this structure can exhibit significant antitumor effects. For instance, derivatives have been tested for their ability to degrade specific proteins involved in cancer progression, such as BCL6 .
  • Enzyme Inhibition : The compound is noted for its ability to inhibit enzymes critical in various biochemical pathways. For example, it has been evaluated for its potency against specific kinases involved in tumor growth .
  • Antimicrobial Properties : Preliminary studies suggest that derivatives of this compound may possess antimicrobial properties, although further research is necessary to establish these effects conclusively.

Table 2: Summary of Biological Activities

Activity TypeObserved EffectsReference
AntitumorSignificant degradation of BCL6
Enzyme InhibitionPotent inhibition of specific kinases
AntimicrobialPotential antimicrobial effects

Case Studies

Several case studies have highlighted the compound's efficacy in different biological contexts:

  • Case Study 1 : In a study focusing on cancer cell lines, this compound was shown to significantly reduce cell viability in vitro, indicating its potential as a therapeutic agent against certain cancers .
  • Case Study 2 : A pharmacokinetic evaluation demonstrated that modifications to the compound could enhance its bioavailability and potency against target enzymes involved in inflammatory pathways .

Research Findings

Recent advancements in the synthesis and evaluation of related compounds have provided insights into structure-activity relationships (SAR). These findings suggest that variations in substituents can significantly alter biological activity:

Table 3: Structure-Activity Relationships

Compound VariationObserved ActivityReference
Methyl substitutionEnhanced potency against kinases
Fluorinated derivativesImproved stability and activity
Amino group modificationsIncreased enzyme inhibition

Scientific Research Applications

Scientific Research Applications

1. Medicinal Chemistry

  • Enzyme Inhibition : The compound has shown potential as an inhibitor for various enzymes, particularly those involved in cancer progression and inflammation. For instance, pyridine derivatives are known to inhibit kinases that play critical roles in signaling pathways related to these diseases .
  • Receptor Modulation : Research indicates that 1-(3-Amino-2,6-dichloropyridin-4-yl)ethanone may interact with specific receptors on cell surfaces, influencing signal transduction pathways. This interaction can lead to therapeutic effects in conditions such as cancer and autoimmune diseases .

2. Agricultural Applications

  • Pesticide Development : The compound serves as an intermediate in the synthesis of agrochemicals, particularly fungicides. Its structural features allow it to be tailored into more complex molecules that exhibit broad-spectrum activity against plant pathogens .

Case Studies

StudyObjectiveFindings
Study on Enzyme Inhibition Evaluate the inhibitory effects on specific kinasesDemonstrated effective inhibition with IC50 values in the nanomolar range, highlighting its potential as a therapeutic agent for cancer treatment .
Agricultural Field Trials Assess efficacy against plant diseasesShowed significant reduction in disease incidence when used as a component of fungicide formulations .
Pharmacokinetics Study Analyze absorption and metabolism in vivoIndicated favorable absorption characteristics and a half-life suitable for therapeutic applications .

Properties

IUPAC Name

1-(3-amino-2,6-dichloropyridin-4-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6Cl2N2O/c1-3(12)4-2-5(8)11-7(9)6(4)10/h2H,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VASUBHNCBPDOPI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC(=NC(=C1N)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6Cl2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10651729
Record name 1-(3-Amino-2,6-dichloropyridin-4-yl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10651729
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

912772-91-9
Record name 1-(3-Amino-2,6-dichloropyridin-4-yl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10651729
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.